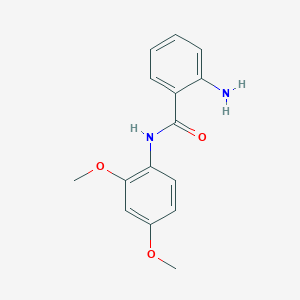

2-Amino-n-(2,4-dimethoxyphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to 2-Amino-N-(2,4-dimethoxyphenyl)benzamide, often involves multi-component reactions. For example, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives are synthesized from reactions involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding high yields and demonstrating the versatility of benzamide synthesis techniques (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 2-Amino-N-(2,4-dimethoxyphenyl)benzamide, can be elucidated using techniques such as X-ray crystallography. For instance, the structure of specific benzamide derivatives has been confirmed, establishing configurations and highlighting the importance of molecular structure analysis in understanding compound properties (Browne, Skelton, & White, 1981).

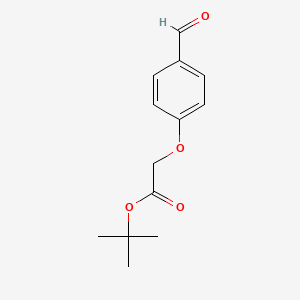

Chemical Reactions and Properties

Benzamide compounds participate in various chemical reactions, influencing their properties and applications. The Bischler-Napieralski reaction, for example, is used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into pyrroles, demonstrating the reactivity of the benzamide group and its potential for creating complex heterocyclic structures (Browne, Skelton, & White, 1981).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. The synthesis and characterization of polyamides and poly(amide-imide)s derived from benzamide-based monomers have revealed insights into their amorphous nature, solubility in polar solvents, and thermal stability, underlining the significance of physical property analysis in material science (Saxena, Rao, Prabhakaran, & Ninan, 2003).

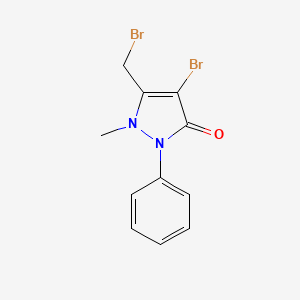

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, stability, and interaction with other molecules, is essential for the application of benzamide derivatives. Studies on the synthesis, characterization, and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides provide insights into the chemical behavior of benzamide compounds, highlighting their potential in medicinal chemistry and material science (Saeed et al., 2015).

Applications De Recherche Scientifique

Anticonvulsant Properties

Research has shown that derivatives of 2-Amino-n-(2,4-dimethoxyphenyl)benzamide, such as 4-amino-N-(2,6-dimethylphenyl)benzamide, exhibit significant anticonvulsant properties. For instance, some compounds were found to be superior to phenytoin in the maximal electroshock seizure test, though they were inactive in other seizure models like the subcutaneous metrazol-induced seizure models (Lambert et al., 1995). Additionally, another study found 4-amino-N-(2,6-dimethylphenyl)benzamide to be effective in several animal models of anticonvulsant activity, demonstrating its potential as a new anticonvulsant (Robertson et al., 1987).

Amoebicidal Activity

A study investigated the synthesis of N-substituted 2-nitro-4,5-dimethoxybenzamides and anils of 2-amino-3-methoxy and 2-amino-4,5-dimethoxybenzoic acids, aiming to develop potent amoebicides. However, the compounds failed to show significant amoebicidal activity against Entamoeba histolytica (Misra et al., 1976).

Antiulcer Activities

In the realm of gastroenterology, derivatives of 2-Amino-n-(2,4-dimethoxyphenyl)benzamide, like 2-(3,4-dimethoxyphenyl)ethylamine derivatives, were synthesized and evaluated for their effectiveness in preventing gastric ulceration in rats. One such derivative demonstrated significant antiulcer activity (Hosokami et al., 1992).

Synthetic Methodologies

Research has also been conducted on efficient synthetic methods for derivatives of 2-Amino-n-(2,4-dimethoxyphenyl)benzamide. For example, a study described a green synthesis approach for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which are synthesized in high yields using a three-component reaction (Sabbaghan & Hossaini, 2012).

Novel Antineoplastic Agents

A novel antineoplastic agent, JS-38 (Benzamide, N-[4-(2,4-dimethoxyphenyl)-4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl]-3,5-bis (trifluoromethyl)-(9Cl)), was investigated for its metabolism and disposition in rats, revealing unique pharmacologic properties related to bone-marrow cell formation (Zhang et al., 2011).

Propriétés

IUPAC Name |

2-amino-N-(2,4-dimethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-10-7-8-13(14(9-10)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSQRQNCHSXYMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358583 |

Source

|

| Record name | 2-amino-n-(2,4-dimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-n-(2,4-dimethoxyphenyl)benzamide | |

CAS RN |

93988-27-3 |

Source

|

| Record name | 2-amino-n-(2,4-dimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.